molecular formula C11H11N3O2 B2440223 ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate CAS No. 1428929-49-0

ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Cat. No. B2440223
CAS RN: 1428929-49-0
M. Wt: 217.228
InChI Key: GUYRMRNSBBYZAB-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .


Synthesis Analysis

Pyrazole derivatives can be synthesized through several methods. One common method involves the reaction of hydrazines with 1,3-diketones . The synthesis methods are often systematized according to the method used to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with vinyl azide, aldehyde, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles .


Physical And Chemical Properties Analysis

Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific pyrazole derivatives would depend on their particular structure .

Scientific Research Applications

Safety and Hazards

Some pyrazole derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions in the field of pyrazole derivatives are vast and promising. They are being extensively studied for their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

ethyl 6-pyrazol-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRMRNSBBYZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

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